Cas no 99-92-3 (4'-Aminoacetophenone)
4'-Aminoacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Aminophenyl)ethanone
- 1-(4-aminophenyl)-ethanon
- 1-(4-aminophenyl)ethanone[qr]
- 4’-amino-acetophenon
- 4’-aminoacetophenone[qr]
- Acetophenone, p-amino-
- Acetophenone,4’-amino-
- acetophenone,4-amino-[qr]
- acetophenone,p-amino-[qr]
- 4'-Aminoacetophenone
- 4-Aminoacetophenone
- 4′-Aminoacetophenone
- AMINOACETOPHENONE, 4'-(RG)
- p-amino acetophenone
- p-Acetylaniline
- p-AMinoacetylbenzene
- p-AMinophenyl Methyl ketone
- 1-(4-Aminophenyl)-ethanone
- p-Aminoacetophenone
- 4-ACETYLANILINE
- Ethanone, 1-(4-aminophenyl)-
- 1-(4-Aminophenyl)Ethan-1-One
- Acetophenone, 4'-amino-
- p-Aminoacetofenonu
- Acetophenone, 4-amino-
- p-Aminoacetofenonu [Polish]
- aminoacetophenone-4
- 4-amino acetophenone
- aminoacetophenone, 4'-
- 1-acety
- 4'-Aminoacetophenone, for spectrophotometric det. of Ce, Pd, >=98.0% (NT)
- 1-(4-Aminophenyl)ethanone;p-Aminoacetophenone; 1-Acetyl-4-aminobenzene; 4-Acetylaniline; 4-Acetylphenylamine;Clenbuterol Impurity D
- HY-W008818
- NS00009372
- 4'-aminoacetophenon
- aniline, 4-acetyl-
- Acetophenone, pamino
- BP-13068
- p-amino-acetophenone
- A0251
- para-amino acetophenone
- WLN: ZR DV1
- 4-acetyl phenylamine
- 1-(4-aminophenyl) ethanone
- NSC 3242
- W-100008
- Ethanone, 1(4aminophenyl)
- Z57127377
- BRN 0471493
- SB75393
- CHEMBL3278329
- 4'aminoacetophenone
- 4-ACETYLANILINE [HSDB]
- BCP30575
- p-Aminoacetophenone; 1-(4-Aminophenyl)-ethanone
- pAcetylaniline
- PS-4587
- 4 inverted exclamation mark -Aminoacetophenone
- SY011145
- AKOS000119076
- STL181959
- 1S58KH902I
- DTXSID6052669
- CS-W009534
- 4'-Amino acetophenone
- 1-(4-amino-phenyl)-ethanone
- AC-907/25014209
- 99-92-3
- USAF EK-631
- 4-AMINO-ACETOPHENON
- 1-acetyl-4-aminobenzene
- F11286
- NSC-3242
- 4-14-00-00100 (Beilstein Handbook Reference)
- pAminoacetofenonu
- p-aminoacetophenon
- 4'-Aminoacetophenone, 99%
- Acetophenone, 4amino
- MFCD00007896
- DTXCID7031242
- UNII-1S58KH902I
- CCRIS 5061
- EN300-17971
- STR00944
- pAminoacetylbenzene
- SCHEMBL223335
- SCHEMBL12918413
- F2146-0311
- 4'-Aminoacetophenone, Pharmaceutical Secondary Standard; Certified Reference Material
- 1(4Aminophenyl)ethanone
- NSC3242
- para-aminoacetophenone
- 4-acetylanilin
- Q27252822
- EINECS 202-801-2
- AI3-01092
- 4-Acetylaniline; p-Aminoacetophenone; p-Aminoacetylbenzene
- CLENBUTEROL HYDROCHLORIDE IMPURITY D [EP IMPURITY]
- HSDB 2711
- pAminoacetophenone
-
- MDL: MFCD00007896
- Inchi: 1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,9H2,1H3
- InChI Key: GPRYKVSEZCQIHD-UHFFFAOYSA-N
- SMILES: O=C(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H]
- BRN: 471493
Computed Properties
- Exact Mass: 135.06800
- Monoisotopic Mass: 135.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 43.1
- Surface Charge: 0
- Tautomer Count: 7
Experimental Properties
- Color/Form: Pale yellow needle like crystals or powders. It has a pleasant special smell. The color turns dark after seeing light.
- Density: 0,77 g/cm
- Melting Point: 103-107 °C (lit.)
- Boiling Point: 293 °C(lit.)
- Flash Point: 292-294℃
- Refractive Index: 1.5700 (estimate)
- Solubility: 6.5g/l
- Water Partition Coefficient: It is soluble in hot water, ethanol and ether.
- PSA: 43.09000
- LogP: 2.05260
- Merck: 413
- Sensitiveness: Sensitive to humidity
- Solubility: It is easily soluble in hot water, ethanol, ether and hydrochloric acid, and slightly soluble in cold water and benzene.
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
4'-Aminoacetophenone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26; S36
- RTECS:AM5500000
-
Hazardous Material Identification:
- HazardClass:IRRITANT-HARMFUL
- TSCA:T
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
- Risk Phrases:R22
4'-Aminoacetophenone Customs Data
- HS CODE:29223900
- Customs Data:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4'-Aminoacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009865-1g |
4'-Aminoacetophenone |
99-92-3 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 009865-25g |
4'-Aminoacetophenone |
99-92-3 | 98% | 25g |
£12.00 | 2022-03-01 | |
| Fluorochem | 009865-100g |
4'-Aminoacetophenone |
99-92-3 | 98% | 100g |
£28.00 | 2022-03-01 | |
| Fluorochem | 009865-500g |
4'-Aminoacetophenone |
99-92-3 | 98% | 500g |
£90.00 | 2022-03-01 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0724520247- 10g |
4'-Aminoacetophenone |
99-92-3 | 10g |
¥ 79.1 | 2021-05-18 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0724520243- 25g |
4'-Aminoacetophenone |
99-92-3 | 25g |
¥ 158.8 | 2021-05-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A110613-500g |
4'-Aminoacetophenone |
99-92-3 | AR | 500g |
¥309.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A110613-100g |
4'-Aminoacetophenone |
99-92-3 | AR | 100g |
¥110.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A110613-10g |
4'-Aminoacetophenone |
99-92-3 | AR | 10g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A110613-250g |
4'-Aminoacetophenone |
99-92-3 | AR | 250g |
¥220.90 | 2023-09-04 |
4'-Aminoacetophenone Suppliers
4'-Aminoacetophenone Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 4'-Aminoacetophenone
Chemical Profile of 4'-Aminoacetophenone (CAS No. 99-92-3)
4'-Aminoacetophenone, identified by the chemical compound code CAS No. 99-92-3, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This aromatic ketone derivative features a molecular structure that includes both an amino group and an acetophenone moiety, making it a versatile building block for the development of various bioactive molecules. Its unique chemical properties have positioned it as a key reagent in synthetic pathways, particularly in the construction of heterocyclic compounds and fine chemicals.
The compound’s molecular formula, C₈H₉NO, reflects its composition of eight carbon atoms, nine hydrogen atoms, and one nitrogen atom. The presence of the amino group (–NH₂) and the acetophenone group (C₆H₅COCH₃) imparts distinct reactivity, enabling its participation in a wide array of chemical transformations. These include nucleophilic addition reactions, condensation reactions, and cyclization processes, which are fundamental to constructing complex molecular architectures.
In recent years, 4'-Aminoacetophenone has garnered attention in the pharmaceutical industry due to its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its structural framework is conducive to modifications that can enhance binding affinity to biological targets, making it a valuable scaffold for drug discovery efforts. For instance, derivatives of 4'-Aminoacetophenone have been explored in the development of kinase inhibitors and other therapeutic agents targeting metabolic and inflammatory disorders.
One notable application of 4'-Aminoacetophenone is in the synthesis of fluorescent dyes and probes used in biochemical research. The compound’s ability to undergo further functionalization allows chemists to tailor its photophysical properties, such as absorption and emission wavelengths, for use in cellular imaging and diagnostic assays. Recent studies have demonstrated its utility in creating environmentally sensitive probes that respond to specific biological cues, thereby aiding in the investigation of disease mechanisms at the molecular level.
The industrial production of 4'-Aminoacetophenone (CAS No. 99-92-3) typically involves multi-step synthetic routes starting from readily available aromatic precursors like acetophenone. Advances in catalytic methods have improved the efficiency and selectivity of these processes, reducing waste generation and energy consumption. Such innovations align with global trends toward sustainable chemistry practices, ensuring that the supply of this important intermediate remains reliable while minimizing environmental impact.
From an academic perspective, 4'-Aminoacetophenone continues to be a subject of interest in synthetic organic chemistry research. Researchers are exploring novel methodologies to access its derivatives with enhanced properties or novel functionalities. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse substituents onto the aromatic ring or the amino group, expanding the library of possible pharmacological candidates derived from this core structure.
The compound’s role in material science is also emerging as an area of active investigation. Its incorporation into polymers or coatings can impart specific characteristics such as UV stability or biodegradability. These attributes make 4'-Aminoacetophenone a promising candidate for developing advanced materials with applications ranging from packaging to medical devices.
Regulatory considerations for 4'-Aminoacetophenone (CAS No. 99-92-3) are generally aligned with standard guidelines for chemical intermediates used in industrial and research settings. As with all chemicals intended for synthetic applications, adherence to safety protocols regarding handling, storage, and disposal is essential to ensure workplace safety and environmental protection.
Future directions for research involving 4'-Aminoacetophenone may include exploring its potential as a green chemistry intermediate—leveraging biocatalytic processes or renewable feedstocks to produce it sustainably. Additionally, computational modeling techniques are being increasingly applied to predict the reactivity and properties of its derivatives before experimental synthesis begins, streamlining drug discovery pipelines.
In summary,4'-Aminoacetophenone (CAS No. 99-92-3) represents a cornerstone compound in modern chemical synthesis with broad applications across pharmaceuticals, materials science, and biochemical research. Its continued study promises further insights into molecular design principles that could accelerate innovation across multiple scientific disciplines.
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